4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione
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Overview
Description
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione is a unique organotin compound characterized by its distinct molecular structure This compound features a tin atom bonded to two oxygen atoms and two sulfur atoms, forming a dioxathiastannetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione typically involves the reaction of diethylstannane with sulfur dioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and minimize by-products.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes using larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired product in bulk quantities. The use of advanced analytical methods ensures the quality and consistency of the industrially produced compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components and disrupt cancer cell growth.
Industry: It is used in the production of specialty chemicals, including catalysts and stabilizers for polymers.
Mechanism of Action
The mechanism by which 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these molecules, altering their structure and function. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethylstannane: A simpler organotin compound with similar reactivity but lacking the dioxathiastannetane ring.
4,4-Dimethyl-2,2-dipyridyl: Another organotin compound with different substituents and applications.
Uniqueness
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione stands out due to its unique ring structure and the presence of both sulfur and oxygen atoms bonded to the tin center. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
45734-35-8 |
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Molecular Formula |
C4H10O4SSn |
Molecular Weight |
272.90 g/mol |
IUPAC Name |
4,4-diethyl-1,3,2,4-dioxathiastannetane 2,2-dioxide |
InChI |
InChI=1S/2C2H5.H2O4S.Sn/c2*1-2;1-5(2,3)4;/h2*1H2,2H3;(H2,1,2,3,4);/q;;;+2/p-2 |
InChI Key |
LLPJDKRYOSSXKY-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn]1(OS(=O)(=O)O1)CC |
Origin of Product |
United States |
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